molecular formula C21H28N4O2 B3876379 4-Benzyl-1-[4-(3-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperidin-4-ol

4-Benzyl-1-[4-(3-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperidin-4-ol

Cat. No.: B3876379
M. Wt: 368.5 g/mol
InChI Key: LLZXRGCOTCXXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-[4-(3-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyrimidinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[4-(3-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperidin-4-ol typically involves multi-step organic reactionsThe hydroxyl group is then introduced via selective oxidation or reduction reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[4-(3-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles/electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

4-Benzyl-1-[4-(3-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[4-(3-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperidin-4-ol involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-[4-(3-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperidin-4-ol is unique due to its combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications. Its ability to inhibit protein kinases with high selectivity sets it apart from simpler analogs and makes it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

4-benzyl-1-[4-(3-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c26-18-7-4-12-25(16-18)19-8-11-22-20(23-19)24-13-9-21(27,10-14-24)15-17-5-2-1-3-6-17/h1-3,5-6,8,11,18,26-27H,4,7,9-10,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZXRGCOTCXXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC=C2)N3CCC(CC3)(CC4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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